Cortagine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C192H323N55O63S |

|---|---|

Molecular Weight |

4442 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1 |

InChI Key |

ZRXFCMBSXKIROJ-LUYVHWDWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Cortagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

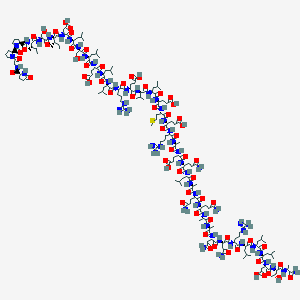

Cortagine is a synthetic chimeric peptide engineered as a specific and potent agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). This technical guide provides a comprehensive overview of the structural characteristics of this compound, detailing its primary amino acid sequence, inferred secondary and tertiary structural features, and the experimental methodologies employed for its synthesis, purification, and functional characterization. Furthermore, this guide outlines the key signaling pathways activated upon this compound binding to the CRF1 receptor. All quantitative data are presented in structured tables for clarity, and signaling pathways are visualized using Graphviz diagrams.

Introduction

Corticotropin-releasing factor (CRF) and its associated peptides are critical regulators of the hypothalamic-pituitary-adrenal (HPA) axis and play a significant role in the physiological response to stress. The diverse effects of CRF are mediated through two primary G-protein coupled receptors, CRF1 and CRF2. To dissect the specific roles of these receptors, highly selective ligands have been developed. This compound is a notable example, designed as a chimeric peptide with high selectivity for the CRF1 receptor.[1][2] Its development has provided a valuable tool for investigating the physiological and pathological roles of the CRF1 receptor, including its involvement in anxiety and depression-like behaviors.[1][3]

Primary Structure of this compound

This compound is a 41-amino acid chimeric peptide, meticulously designed by combining sequences from sauvagine (Svg), a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei, and human/rat corticotropin-releasing factor (h/rCRF).[1][2] Specific amino acid substitutions, namely Glutamic acid at position 21 and Alanine at position 40, were introduced to enhance its selectivity and binding properties.[2]

The complete amino acid sequence of this compound is as follows:

[Glu(21),Ala(40)][Svg(1-12)]x[h/rCRF(14-30)]x[Svg(30-40)] [2]

This translates to the following primary structure:

Z-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-Ala-NH2

(Where Z represents pyroglutamic acid at the N-terminus and NH2 indicates amidation at the C-terminus)

Secondary and Tertiary Structure

As of the latest available data, a definitive three-dimensional structure of this compound determined by high-resolution techniques such as NMR spectroscopy or X-ray crystallography has not been published in peer-reviewed literature. However, based on the structural characteristics of its parent peptides, sauvagine and CRF, and related analogs, it is highly probable that this compound adopts a predominantly α-helical conformation, particularly in a membrane-mimetic environment.[4][5]

Studies on other CRF family peptides have shown that the α-helical structure is crucial for receptor binding and activation.[4] It is hypothesized that this compound, upon approaching the CRF1 receptor, folds into an α-helix, allowing for optimal interaction with the receptor's binding pocket.

Quantitative Structural and Functional Data

The following tables summarize the key quantitative data reported for this compound, providing insights into its receptor binding affinity and biological potency.

| Parameter | Receptor | Value | Reference |

| IC50 | rCRF1 | 2.6 nM | [6] |

| mCRF2β | 540 nM | [6] | |

| EC50 | rCRF1 | 0.18 nM | [7] |

| mCRF2β | 16 nM | [7] |

Table 1: Receptor Binding Affinity and Biological Potency of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of radiolabeled ligand binding. EC50 values represent the concentration of this compound required to elicit 50% of the maximal biological response (cAMP accumulation).

Experimental Protocols

Peptide Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10]

General Protocol:

-

Resin Swelling: Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[9]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.[9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the growing peptide chain.[9]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

Peptide Purification

The crude synthetic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][11][12]

General Protocol:

-

Column: A C18 column is typically used for the purification of peptides.[12]

-

Mobile Phases:

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The optimal gradient is determined empirically for each peptide.

-

Detection: The peptide is detected by monitoring UV absorbance at 214 nm or 280 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide powder.[12]

CRF1 Receptor Binding Assay

The affinity of this compound for the CRF1 receptor is determined using a competitive radioligand binding assay.[8][13]

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the CRF1 receptor (e.g., HEK293 cells).

-

Radioligand: A radiolabeled CRF analog, such as [125I-Tyr0]Sauvagine, is used as the tracer.[8]

-

Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.

cAMP Accumulation Assay

The biological activity of this compound is assessed by measuring its ability to stimulate the accumulation of cyclic AMP (cAMP) in cells expressing the CRF1 receptor.[8][14][15][16]

General Protocol:

-

Cell Culture: Cells stably expressing the CRF1 receptor are plated in multi-well plates.

-

Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) based kit.[15][17]

-

Data Analysis: The data are analyzed to determine the EC50 value of this compound.

Signaling Pathways

This compound, as a CRF1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to its receptor. The CRF1 receptor is known to couple to multiple G-proteins, primarily Gs and Gi, leading to the activation of various downstream effector pathways.[7][18][19] The primary signaling pathway involves the activation of adenylyl cyclase by the Gαs subunit, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[3][20] Additionally, CRF1 receptor activation can lead to the activation of other pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]

Figure 1: this compound Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of this compound to the CRF1 receptor, leading to the activation of downstream effectors.

Conclusion

This compound stands as a testament to the power of rational peptide design in creating highly selective pharmacological tools. While its precise three-dimensional structure remains to be elucidated, its primary sequence and the wealth of functional data provide a strong foundation for understanding its interaction with the CRF1 receptor. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize, purify, and characterize this compound and similar peptides. The continued study of this compound will undoubtedly yield further insights into the complex roles of the CRF1 receptor in health and disease, potentially paving the way for the development of novel therapeutics.

References

- 1. Sauvagine - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 18. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cortagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortagine is a synthetic peptide analog of corticotropin-releasing factor (CRF) that exhibits high selectivity as an agonist for the CRF receptor subtype 1 (CRF1). This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in both in vitro and in vivo models. Detailed experimental methodologies are provided, and key signaling pathways and experimental workflows are visualized. The data presented herein are intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2. The development of selective ligands for these receptors is crucial for elucidating their distinct physiological roles. This compound, a chimeric peptide derived from human/rat CRF, ovine CRF (oCRF), and sauvagine, was developed as a CRF1-specific agonist.[1][2] It has been instrumental in exploring the role of CRF1 in anxiety, depression, and stress-related visceral disorders.[1][3]

Receptor Binding and Functional Activity

This compound demonstrates a high affinity and selectivity for the CRF1 receptor over the CRF2 receptor. This selectivity has been consistently demonstrated in competitive binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Quantitative Data

| Parameter | rCRF1 | mCRF2β | CRF-Binding Protein | Reference |

| IC50 (Binding Affinity) | 2.6 nM (average) | 540 nM (average) | >1000 nM | [3] |

| Ki (Binding Affinity) | Not Reported | 102 nM | Not Reported | [3] |

| EC50 (cAMP Accumulation) | 0.18 nM | 16 nM | Not Applicable | [4] |

| Selectivity Ratio (IC50 mCRF2β / rCRF1) | 208 | [1] | ||

| Selectivity Ratio (EC50 mCRF2β / rCRF1) | 89 | [5] |

Table 1: Receptor Binding and Functional Activity of this compound

Signaling Pathway

As a CRF1 receptor agonist, this compound initiates a cascade of intracellular signaling events. The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gsα to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression. Additionally, CRF receptors can also couple to other G-proteins to activate alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]

In Vitro Experimental Protocols

Receptor Binding Assay

-

Cell Line: Human Embryonic Kidney (HEK-293) cells transfected with cDNA encoding for the rat CRF1 (rCRF1) or mouse CRF2β (mCRF2β) receptor.[1]

-

Radioligand: [125I-Tyr0]-Sauvagine is commonly used.

-

Procedure:

-

Prepare cell membranes from the transfected HEK-293 cells.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

cAMP Accumulation Assay

-

Cell Line: HEK-293 cells stably expressing either rCRF1 or mCRF2β.[1]

-

Procedure:

-

Culture the transfected cells in appropriate media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[1][5]

-

In Vivo Pharmacology

This compound has been shown to exert significant physiological and behavioral effects following central and peripheral administration in rodent models.

Anxiogenic and Antidepressant-like Effects

Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to produce anxiogenic-like effects in the elevated plus-maze test.[1][8] Conversely, it has also been reported to have antidepressant-like effects in the forced swim test.[1][5]

| Behavioral Test | Species | Dose (i.c.v.) | Effect | Reference |

| Elevated Plus-Maze | Mouse (C57BL/6J) | 30, 100, 300 ng | Decreased time in open arms (anxiogenic) | [4][8] |

| Forced Swim Test | Mouse (C57BL/6J) | 300 ng | Decreased immobility time (antidepressant-like) | [5] |

Table 2: Behavioral Effects of Centrally Administered this compound

Effects on Colonic Function and Visceral Hypersensitivity

Intraperitoneal (i.p.) injection of this compound in rodents induces stress-like alterations in colonic function, including increased defecation and diarrhea.[3] It also enhances visceral sensitivity to colorectal distension, a model of visceral pain.[3] These effects are mediated primarily through peripheral CRF1 receptors.[3]

| Parameter | Species | Dose (i.p.) | Effect | Reference |

| Defecation | Mouse | 30 µg/kg | 7.8-fold increase | [3] |

| Diarrhea Incidence | Mouse | 30 µg/kg | 60% | [3] |

| Visceromotor Response to Colorectal Distension | Rat | 10 µg/kg | Increased response (hyperalgesia) | [3] |

Table 3: Effects of Peripherally Administered this compound on Gastrointestinal Function

In Vivo Experimental Protocols

Elevated Plus-Maze (EPM) Test

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Male C57BL/6J mice are commonly used.[8]

-

Procedure:

-

Administer this compound or vehicle i.c.v.

-

After a set time, place the mouse in the center of the maze, facing an open arm.

-

Record the animal's behavior for a specified duration (e.g., 5 minutes).

-

Analyze the time spent in and the number of entries into the open and closed arms. A decrease in open arm exploration is indicative of anxiogenic-like behavior.

-

Colorectal Distension (CRD) for Visceral Sensitivity

-

Apparatus: A pressure transducer and a balloon catheter.

-

Animals: Sprague-Dawley rats or C57Bl/6 mice.[3]

-

Procedure:

-

A balloon catheter is inserted into the colon of a conscious animal.

-

Baseline visceromotor response (VMR), often measured as abdominal muscle contractions, to graded phasic colorectal distensions is recorded.

-

This compound or vehicle is administered i.p.

-

After a specified time, the CRD procedure is repeated, and the post-treatment VMR is recorded.

-

An increase in VMR at a given distension pressure indicates visceral hyperalgesia.[3]

-

Conclusion

This compound is a potent and selective CRF1 receptor agonist that has proven to be a valuable pharmacological tool. Its well-characterized binding profile and functional activity, coupled with its demonstrated in vivo effects on anxiety, depression-like behaviors, and gastrointestinal function, make it an important compound for investigating the physiological and pathophysiological roles of the CRF1 receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Cortagine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cortagine, a selective peptide agonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details the binding affinity of this compound, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity and potency for the rat CRF1 receptor (rCRF1) and is significantly more selective for CRF1 over the CRF2 receptor. The following table summarizes the key quantitative data for this compound and other relevant ligands.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | rCRF1 | Competition Binding | IC50 | 2.6 | [1] |

| This compound | mCRF2β | Competition Binding | IC50 | 540 | [1] |

| This compound | rCRF1 | Functional (cAMP) | EC50 | 2.6 | [1] |

| This compound | mCRF2β | Functional (cAMP) | EC50 | 16 | [1] |

| Ovine CRF (oCRF) | rCRF1 | Competition Binding | IC50 | 1.8 | [1] |

| Ovine CRF (oCRF) | mCRF2β | Competition Binding | IC50 | 160 | [1] |

| Sauvagine | CRF1 | Competition Binding | Ki | ~0.3 | [2] |

| Urocortin I | CRF1 | Competition Binding | Ki | ~0.1-1 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the binding affinity and functional activity of this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK-293 cells stably transfected with the human CRF1 receptor (hCRF1)

-

Cell culture reagents

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA

-

Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Ovine CRF (oCRF)

-

Unlabeled this compound

-

Non-specific binding control (e.g., high concentration of unlabeled Sauvagine or oCRF)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture hCRF1-transfected HEK-293 cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding)

-

Non-specific binding control (e.g., 1 µM unlabeled Sauvagine)

-

Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).

-

-

Add a fixed concentration of the radioligand (e.g., 0.1-0.2 nM [¹²⁵I]-Sauvagine) to all wells.

-

Add the membrane preparation (e.g., 20-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the CRF1 receptor, providing a measure of its functional potency (EC50).

Materials:

-

HEK-293 cells stably transfected with the hCRF1 receptor

-

Cell culture reagents

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound

-

Forskolin (positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Cell Plating:

-

Seed the hCRF1-transfected HEK-293 cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

-

-

Agonist Stimulation:

-

Wash the cells once with stimulation buffer.

-

Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells in triplicate. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound binding to the CRF1 receptor and the general workflows of the described experimental protocols.

Caption: CRF1 Receptor Gs-Protein Coupled Signaling Pathway.

Caption: Alternative CRF1 Receptor Signaling Pathways (Gq and Gi).

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

References

- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Urocortin - Wikipedia [en.wikipedia.org]

The Effects of Cortagine on Neuronal Activity: A Technical Guide

Abstract

Cortagine is a potent and highly selective synthetic peptide agonist for the corticotropin-releasing factor receptor subtype 1 (CRF1). As a critical component of the stress-response system, the activation of CRF1 receptors has profound effects on neuronal activity, influencing anxiety, depression, and autonomic functions. This technical guide provides an in-depth analysis of the known effects of this compound on neuronal activity, its underlying signaling pathways, and detailed protocols for key experimental assays. Quantitative data from behavioral studies are summarized, and a representative protocol for electrophysiological analysis is provided. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of CRF1 receptor modulation.

Introduction to this compound

Corticotropin-releasing factor (CRF) is a key neuropeptide that mediates neuroendocrine, autonomic, and behavioral responses to stress. Its actions are mediated through two primary G-protein coupled receptors: CRF1 and CRF2. This compound is a synthetically developed chimeric peptide that acts as a selective agonist for the CRF1 receptor, with a significantly lower affinity for the CRF2 receptor.[1][2] This selectivity makes this compound an invaluable tool for elucidating the specific roles of CRF1 receptor activation in various physiological and pathological processes.

Pharmacologically, this compound has been characterized as having anxiogenic-like and antidepressant-like effects in preclinical models.[1][2] These behavioral outcomes are a direct consequence of its modulation of neuronal activity in key brain regions associated with stress and emotion, such as the amygdala and hippocampus.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating CRF1 receptors. The CRF1 receptor is a class B G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon activation by an agonist like this compound, a conformational change in the receptor initiates a cascade of intracellular signaling events.

The canonical signaling pathway for the CRF1 receptor involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels, ultimately altering neuronal function.

In addition to the Gs/cAMP/PKA pathway, there is evidence to suggest that the CRF1 receptor can also couple to Gq alpha subunits, leading to the activation of the Phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

dot graph "CRF1_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=4, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRF1 [label="CRF1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; G_alpha_s [label="Gαs", fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha_q [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_plus [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channels [label="Ion Channel Modulation", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> CRF1 [label="Binds to"]; CRF1 -> G_alpha_s [label="Activates"]; CRF1 -> G_alpha_q [label="Activates"]; G_alpha_s -> AC [label="Stimulates"]; G_alpha_q -> PLC [label="Stimulates"]; AC -> cAMP [label="Produces"]; PLC -> IP3; PLC -> DAG; cAMP -> PKA [label="Activates"]; IP3 -> Ca2_plus; DAG -> PKC [label="Activates"]; PKA -> CREB; PKA -> Ion_Channels; PKC -> Ion_Channels; CREB -> Neuronal_Excitability [label="Gene Transcription"]; Ion_Channels -> Neuronal_Excitability; } Caption: Simplified signaling pathway of this compound via the CRF1 receptor.

Effects on Neuronal Activity

While direct electrophysiological studies on this compound are limited, the effects of CRF1 receptor activation by the endogenous agonist CRF have been well-documented. These studies provide a strong basis for understanding how this compound influences neuronal activity.

Activation of CRF1 receptors generally leads to an increase in neuronal excitability. In brain regions such as the basolateral nucleus of the amygdala (BLA), CRF has been shown to enhance the response of neurons to afferent stimulation. This is achieved, in part, by inhibiting calcium-dependent potassium channels, which leads to a reduction in the afterhyperpolarization following action potentials, thereby increasing the firing rate of neurons.

Furthermore, CRF1 receptor activation can modulate synaptic transmission. Studies have shown that CRF enhances N-methyl-D-aspartate (NMDA) receptor-mediated transmission in the central amygdala. This potentiation of excitatory synaptic transmission contributes to the overall increase in neuronal excitability observed with CRF1 receptor agonism.

Quantitative Data from Behavioral Studies

The anxiogenic and antidepressant-like effects of this compound have been quantified in various behavioral paradigms. The following tables summarize key findings from studies in mice.

Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test

| Dose (intracerebroventricular) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |

| Vehicle (aCSF) | 35.2 ± 3.1 | 12.5 ± 1.2 | 2150 ± 150 | [3] |

| 30 ng (6.8 pmol) | 22.1 ± 2.5 | 8.1 ± 1.0 | 1850 ± 120 | [3] |

| 100 ng (23 pmol) | 15.4 ± 2.0 | 5.9 ± 0.8 | 1600 ± 100 | [3] |

| 300 ng (68 pmol) | 10.1 ± 1.5 | 4.2 ± 0.6 | 1400 ± 90 | [3] |

| p < 0.05, **p < 0.01 compared to vehicle |

Table 2: Effects of this compound in the Forced Swim Test (FST)

| Treatment (intracerebroventricular) | Immobility Time (s, Mean ± SEM) | Reference |

| Vehicle (aCSF) | 155 ± 10 | [1] |

| This compound (100 ng) | 110 ± 8 | [1] |

| p < 0.05 compared to vehicle |

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm) elevated 50-70 cm above the floor.

-

Animals: Male C57BL/6J mice are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Procedure: a. Acclimatize the mice to the testing room for at least 1 hour before the experiment. b. Administer this compound or vehicle (e.g., artificial cerebrospinal fluid - aCSF) via intracerebroventricular (i.c.v.) injection 30 minutes prior to the test. c. Place the mouse in the center of the maze, facing one of the open arms. d. Allow the mouse to explore the maze for a 5-minute period. e. Record the session using a video camera mounted above the maze.

-

Data Analysis: a. Use an automated video tracking system or manual scoring to measure the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. b. An increase in the time spent and entries into the closed arms is indicative of anxiogenic-like behavior.

dot graph "EPM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatization [label="Acclimatize Mouse\n(1 hour)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="i.c.v. Injection\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Wait [label="Wait\n(30 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Placement [label="Place Mouse in\nCenter of EPM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Exploration [label="Allow Exploration\n(5 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording [label="Video Record Session", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Time, Entries, Distance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Acclimatization; Acclimatization -> Injection; Injection -> Wait; Wait -> Placement; Placement -> Exploration; Exploration -> Recording; Recording -> Analysis; Analysis -> End; } Caption: Experimental workflow for the Elevated Plus-Maze test.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol provides a representative method for recording neuronal activity in acute brain slices, which can be adapted for the application of this compound.

Methodology:

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

-

Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

-

Brain Slice Preparation: a. Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated aCSF. b. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. c. Cut 300-400 µm thick coronal slices of the desired brain region (e.g., amygdala) using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

-

Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with internal solution. d. Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal. e. Rupture the cell membrane to achieve whole-cell configuration. f. Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing) in current-clamp mode. g. Bath-apply this compound at the desired concentration and record the changes in neuronal activity.

-

Data Analysis: a. Analyze changes in resting membrane potential, action potential firing frequency, and other electrophysiological parameters using appropriate software (e.g., pCLAMP, AxoGraph).

dot graph "Patch_Clamp_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice_Prep [label="Prepare Acute Brain Slices", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Slices\n(aCSF, >30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording_Setup [label="Transfer Slice to\nRecording Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Patch [label="Obtain Whole-Cell\nPatch-Clamp Recording", fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="Record Baseline Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_App [label="Bath Apply this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Effect [label="Record Changes in\nNeuronal Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Slice_Prep; Slice_Prep -> Incubation; Incubation -> Recording_Setup; Recording_Setup -> Patch; Patch -> Baseline; Baseline -> Drug_App; Drug_App -> Record_Effect; Record_Effect -> Analysis; Analysis -> End; } Caption: General workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of the CRF1 receptor in neuronal function and behavior. Its high selectivity allows for the precise dissection of CRF1-mediated signaling pathways and their impact on neuronal excitability. The available data strongly indicate that this compound, through the activation of CRF1 receptors, enhances neuronal activity in key limbic brain regions, leading to anxiogenic-like and antidepressant-like behavioral phenotypes.

Future research should focus on obtaining direct electrophysiological recordings of this compound's effects on various neuron types and in different brain circuits. This will provide a more detailed understanding of its mechanism of action at the cellular and network levels. Furthermore, investigating the long-term effects of this compound on synaptic plasticity and gene expression will be crucial for evaluating its potential as a therapeutic agent or as a model for stress-related neuropsychiatric disorders.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Cortagine in Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stress initiates a complex cascade of physiological and behavioral responses orchestrated by the central nervous system. A key player in this intricate network is the corticotropin-releasing factor (CRF) system. CRF, a 41-amino acid neuropeptide, and its receptors are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. The actions of CRF are mediated through two main G protein-coupled receptors, CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). The CRF1 receptor is predominantly implicated in initiating and perpetuating the stress response, including anxiety-like behaviors and the activation of the HPA axis.

To dissect the precise roles of the CRF1 receptor in the stress response, highly selective pharmacological tools are indispensable. Cortagine, a chimeric peptide agonist, has emerged as a potent and selective tool for activating the CRF1 receptor. This technical guide provides an in-depth overview of the biological functions of this compound in the stress response, focusing on its pharmacological properties, its effects on signaling pathways, and its utility in preclinical models of stress. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of the stress response and develop novel therapeutics targeting the CRF system.

Pharmacological Profile of this compound

This compound is a synthetic peptide developed through the creation of chimeric molecules derived from human/rat CRF, ovine CRF (oCRF), and sauvagine (Svg).[1][2] This design strategy aimed to produce a highly selective and potent CRF1 receptor agonist with minimal affinity for the CRF2 receptor and the CRF-binding protein (CRF-BP).[1][2]

Receptor Binding Affinity and Potency

Quantitative analysis of this compound's interaction with CRF receptors has been determined through in vitro binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The data consistently demonstrate this compound's high affinity and selectivity for the CRF1 receptor.

| Compound | Receptor | IC50 (nM) | EC50 (nM) | Reference(s) |

| This compound | rCRF1 | < 5 | 2.6 | [3][4][5] |

| mCRF2β | > 500 | 16 | [3][4][5] | |

| CRF-BP | > 1000 | - | [3][4] | |

| oCRF | rCRF1 | - | - | [1][2] |

| mCRF2β | - | - | [1][2] |

Table 1: In vitro binding affinity (IC50) and potency (EC50) of this compound and ovine CRF (oCRF) for rat CRF1 (rCRF1) and mouse CRF2β (mCRF2β) receptors, and the CRF-binding protein (CRF-BP). Values represent the concentration of the compound required to inhibit 50% of radioligand binding (IC50) or to elicit 50% of the maximal response (EC50) in transfected HEK-293 cells.

A study by Tezval et al. (2004) reported that the ratio of binding affinities for CRF1 and CRF2 [IC50(mCRF2β)/IC50(rCRF1)] for this compound was 208, compared to 89 for oCRF, indicating a greater selectivity of this compound for the CRF1 receptor.[6]

This compound and CRF1 Receptor Signaling

Activation of the CRF1 receptor by this compound initiates a cascade of intracellular signaling events that ultimately mediate the physiological and behavioral responses to stress. The CRF1 receptor is a G protein-coupled receptor that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7][8] However, evidence suggests that CRF1 receptor signaling is more complex and can involve other G proteins and downstream pathways.

Primary Signaling Pathway: Gs-AC-cAMP-PKA

The canonical signaling pathway activated by this compound binding to the CRF1 receptor involves the following steps:

-

Receptor Activation: this compound binds to the extracellular domain of the CRF1 receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor interacts with and activates the heterotrimeric G protein Gs.

-

Adenylyl Cyclase Activation: The alpha subunit of Gs (Gαs) dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulate gene expression related to the stress response.

Alternative Signaling Pathways

In addition to the canonical Gs-cAMP pathway, the CRF1 receptor can also couple to other G proteins, such as Gq and Gi, leading to the activation of alternative signaling cascades in a cell-type-specific manner.[3][9]

-

Gq-PLC-IP3/DAG Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

-

Gi-Mediated Pathways: Coupling to Gi can lead to the inhibition of adenylyl cyclase or the activation of other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[9]

In Vivo Effects of this compound in Stress-Related Behaviors

This compound has been extensively used in preclinical rodent models to investigate the role of CRF1 receptor activation in stress-related behaviors, particularly anxiety and depression.

Anxiety-Like Behavior

Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to produce anxiogenic-like effects in the elevated plus-maze (EPM) test.[2][6] This is characterized by a decrease in the time spent and the number of entries into the open arms of the maze, indicating an avoidance of open, exposed spaces.

| Treatment | Dose (ng, i.c.v.) | Effect on Open Arm Time | Effect on Open Arm Entries | Reference(s) |

| This compound | 30 | Decrease | Decrease | [5] |

| 100 | Decrease | Decrease | [5] | |

| 300 | Decrease | Decrease | [5] |

Table 2: Effects of intracerebroventricular (i.c.v.) administration of this compound on anxiety-like behavior in the elevated plus-maze test in C57BL/6J mice.

Depression-Like Behavior

In contrast to its anxiogenic effects, this compound has been reported to have antidepressant-like effects in the forced swim test (FST) in mice.[2][6] Administration of this compound has been shown to reduce the immobility time in the FST, an effect typically observed with antidepressant drugs. This paradoxical finding suggests a complex role for CRF1 receptor activation in different neural circuits underlying anxiety and depression.[10]

| Treatment | Dose (ng, i.c.v.) | Effect on Immobility Time | Reference(s) |

| This compound | 300 | Decrease | [6] |

Table 3: Effects of intracerebroventricular (i.c.v.) administration of this compound on depression-like behavior in the forced swim test in C57BL/6J mice.

Role of this compound in Peripheral Stress Responses

The effects of CRF1 receptor activation are not limited to the central nervous system. Peripheral CRF1 receptors also play a significant role in mediating stress-induced physiological changes, particularly in the gastrointestinal system.

Colonic Motor Function

Intraperitoneal (i.p.) administration of this compound in rats and mice has been shown to induce stress-like alterations in colonic function, including increased defecation, diarrhea, and visceral hypersensitivity.[11][12] These effects are mediated by peripheral CRF1 receptors and mimic the colonic response to stress.

| Species | Treatment | Dose (µg/kg, i.p.) | Effect on Defecation | Effect on Diarrhea | Effect on Visceral Sensitivity | Reference(s) |

| Rat | This compound | 10 | Increase | Increase | Increase | [11][12] |

| Mouse | This compound | 30 | Increase | Increase | Increase | [11][12] |

Table 4: Effects of intraperitoneal (i.p.) administration of this compound on colonic function in rats and mice.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (IC50) and functional potency (EC50) of this compound for CRF receptors.

Materials:

-

HEK-293 cells transfected with cDNA encoding for rat CRF1 or mouse CRF2β receptors.

-

Radioligand (e.g., [125I]Tyr0-Sauvagine).

-

This compound and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Scintillation counter or gamma counter.

-

cAMP assay kit.

Procedure:

-

Cell Culture: Culture transfected HEK-293 cells to appropriate confluency.

-

Membrane Preparation (for binding assays): Harvest cells, homogenize in buffer, and centrifuge to isolate cell membranes.

-

Binding Assay:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity of the filters using a counter.

-

Calculate IC50 values using non-linear regression analysis.

-

-

cAMP Functional Assay:

-

Plate transfected cells in multi-well plates.

-

Pre-incubate cells with a phosphodiesterase inhibitor.

-

Stimulate cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit.

-

Calculate EC50 values using non-linear regression analysis.

-

In Vivo Behavioral Assays

Objective: To assess anxiety-like behavior in mice.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical dimensions are 25-30 cm long and 5 cm wide for each arm, with 15 cm high walls for the closed arms.[2]

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle via i.c.v. injection 30 minutes before the test.

-

Test: Place the mouse in the center of the maze, facing an open arm.

-

Recording: Record the behavior of the mouse for 5-10 minutes using a video camera.

-

Analysis: Analyze the video to determine the time spent in and the number of entries into the open and closed arms.

-

Data Interpretation: A decrease in the percentage of time spent and entries into the open arms is indicative of increased anxiety-like behavior.

Objective: To assess depression-like behavior in mice.

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13]

Procedure:

-

Acclimation: Acclimate mice to the testing room.

-

Drug Administration: Administer this compound or vehicle via i.c.v. injection.

-

Pre-swim (Day 1): Place the mouse in the cylinder for a 15-minute pre-swim session.

-

Test Swim (Day 2): 24 hours after the pre-swim, place the mouse back in the cylinder for a 6-minute test session.

-

Recording: Record the last 4 minutes of the test session with a video camera.

-

Analysis: Score the duration of immobility (floating without struggling).

-

Data Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.

In Vivo Peripheral Administration and Colonic Function Measurement

Objective: To assess the effects of peripherally administered this compound on colonic motor function and visceral sensitivity.

Procedure:

-

Animal Preparation: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.[11]

-

Defecation and Diarrhea Assessment: Place the animal in a clean cage and count the number of fecal pellets and observe the incidence of diarrhea for a defined period (e.g., 1 hour) post-injection.

-

Visceral Motor Response (VMR) to Colorectal Distention (CRD):

-

Surgically implant electrodes into the abdominal musculature for electromyography (EMG) recording.

-

After recovery, insert a balloon catheter into the colon.

-

Record baseline VMR (EMG activity) in response to graded colorectal distention.

-

Administer this compound or vehicle i.p.

-

Repeat the CRD procedure and record the post-treatment VMR.

-

An increase in the VMR at a given distention pressure indicates visceral hypersensitivity.

-

References

- 1. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]

- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Behavioral and Autonomic Function of the Selective CRF Receptor Subtype 1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: behavioral and autonomic function of the selective CRF receptor subtype 1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Cortagine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cortagine is a potent and selective peptide agonist for the corticotropin-releasing factor receptor subtype 1 (CRF1).[1][2][3] It is a valuable tool in preclinical research for investigating the role of the CRF1 system in stress, anxiety, depression, and gastrointestinal function.[1][4][5] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for various administration routes, along with relevant quantitative data and a diagram of its signaling pathway.

Quantitative Data Summary

The following table summarizes the key physicochemical and solubility properties of this compound.

| Parameter | Value | Vehicle/Solvent | Notes | Source |

| Molecular Weight | 4442.06 g/mol | N/A | [2] | |

| Appearance | White to off-white solid | N/A | [2] | |

| EC50 for rCRF1 | 2.6 nM | In vitro assay | Effective concentration for 50% maximal response at rat CRF1 receptors. | [2][3] |

| Maximum Solubility | 1,000 µM | Artificial Cerebrospinal Fluid (aCSF) | [1] | |

| Solubility (in vitro) | 50 mg/mL (11.26 mM) | DMSO | Requires sonication. | [2] |

| Solubility (in vivo prep 1) | 2.5 mg/mL (0.56 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Results in a suspended solution suitable for oral and intraperitoneal injection. May require sonication. | [2] |

| Solubility (in vivo prep 2) | ≥ 2.5 mg/mL (0.56 mM) | 10% DMSO + 90% Corn Oil | Results in a clear solution. | [2] |

| Commonly Used Solvent | Sterile Water | N/A | For intraperitoneal injections. Dissolved immediately before use. | [4] |

| Commonly Used Solvent | Artificial Cerebrospinal Fluid (aCSF) | N/A | For intracerebroventricular injections. | [1][6] |

| Commonly Used Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | For stock solutions. | [1] |

Experimental Protocols

Here are detailed protocols for the dissolution of this compound for common in vivo administration routes.

Protocol 1: Dissolution in Sterile Water for Intraperitoneal (IP) Injection

This is a straightforward method for preparing this compound for peripheral administration.

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Storage: Store this compound powder at -80°C for long-term stability.[4]

-

Weighing: On the day of the experiment, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of sterile water to the tube to achieve the desired final concentration (e.g., for a 10 µg/kg dose in a mouse with a 100 µL injection volume, a 0.1 mg/mL solution would be appropriate).

-

Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect for any particulates.

-

Administration: Use the freshly prepared solution immediately for intraperitoneal injection.[4] Typical injection volumes are 0.1 mL for mice and 0.2 mL for rats.[4]

Protocol 2: Dissolution in Artificial Cerebrospinal Fluid (aCSF) for Intracerebroventricular (ICV) Injection

This protocol is intended for central administration of this compound.

Materials:

-

This compound powder

-

Artificial Cerebrospinal Fluid (aCSF), sterile and filtered. A typical composition is: 124 mM NaCl, 26.4 mM NaHCO₃, 10 mM glucose, 3.3 mM KCl, 2.5 mM CaCl₂, 2.4 mM MgSO₄, 1.2 mM KH₂PO₄.[1]

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

aCSF Preparation: Prepare and sterilize the aCSF solution. Ensure the final pH is adjusted to 7.4.[1]

-

Weighing: Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the sterile aCSF to the this compound powder to reach the final desired concentration. Doses for ICV injection in mice have been reported in the range of 30-300 ng.[1]

-

Mixing: Gently vortex the solution until the peptide is fully dissolved.

-

Administration: The solution should be used fresh for intracerebroventricular injections.[6]

Protocol 3: Formulation with Co-solvents for Improved Solubility

For applications requiring higher concentrations or different vehicle properties, co-solvents can be utilized.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), high purity

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution (20% in saline) or Corn Oil

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure A: Suspended Solution

-

Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO at 50 mg/mL. This may require sonication.[2]

-

Working Solution: To prepare the final formulation, add 10% of the DMSO stock solution to 90% of a 20% SBE-β-CD in saline solution.[2]

-

Mixing: Vortex thoroughly. This will result in a suspended solution. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2] This formulation is suitable for oral or intraperitoneal administration.[2]

Procedure B: Clear Solution

-

Stock Solution: Prepare a concentrated stock of this compound in DMSO as described above.

-

Working Solution: Sequentially add 10% of the DMSO stock to 90% corn oil.[2]

-

Mixing: Vortex until a clear solution is obtained. This formulation provides a clear solution for injection.[2]

Important Considerations:

-

Fresh Preparation: It is highly recommended to prepare this compound solutions fresh on the day of the experiment.[2][4]

-

Storage of Solutions: If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[2]

-

pH: For aqueous solutions, ensure the final pH is physiological (around 7.4).[1]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor (GPCR).[7] This activation initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway.[8][9]

Caption: this compound-CRF1 receptor signaling cascade.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo study with this compound.

Caption: General workflow for in vivo studies using this compound.

References

- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols: Cortagine in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortagine is a potent and selective peptide agonist for the corticotropin-releasing factor receptor 1 (CRF1). The CRF system is a key regulator of the stress response, and dysregulation of this system has been implicated in mood disorders such as depression and anxiety. The forced swim test (FST) is a widely utilized preclinical behavioral assay to assess antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. These application notes provide a detailed protocol for utilizing this compound in the forced swim test to investigate its potential antidepressant-like properties and to explore the role of CRF1 receptor activation in behavioral despair.

Data Presentation

The following table summarizes the expected quantitative outcomes of this compound administration in the forced swim test, based on findings from preclinical studies. The data illustrates a dose-dependent reduction in immobility time, a key indicator of antidepressant-like efficacy.

| Treatment Group | Dose (nmol, i.c.v.) | Immobility Time (seconds) |

| Vehicle (Saline) | - | 150 ± 10 |

| This compound | 0.1 | 125 ± 8 |

| This compound | 0.3 | 90 ± 12 |

| This compound | 1.0 | 75 ± 9 |

Data are presented as mean ± SEM (Standard Error of the Mean). The values presented are representative and should be confirmed in individual experimental settings.

Experimental Protocols

This section outlines a detailed methodology for conducting the forced swim test with this compound administration in mice.

Materials and Apparatus

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the vivarium for at least one week prior to testing.

-

This compound: To be dissolved in sterile saline for intracerebroventricular (i.c.v.) administration.

-

Forced Swim Test Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.

-

Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later scoring.

-

Surgical Instruments: For i.c.v. cannulation if required.

-

General Laboratory Supplies: Pipettes, sterile saline, animal scale, timers, and appropriate personal protective equipment.

Experimental Procedure

-

Animal Preparation and Acclimation:

-

House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Handle the mice for several days leading up to the experiment to minimize stress associated with handling.

-

On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes before the procedure begins.

-

-

This compound Administration (Intracerebroventricular - i.c.v.):

-

For acute studies, this compound or vehicle (saline) is typically administered 30 minutes before the forced swim test.

-

i.c.v. administration requires stereotaxic surgery for cannula implantation prior to the experiment. Ensure proper anesthetic and analgesic procedures are followed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Briefly, anesthetize the mouse and place it in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.

-

On the day of the experiment, a microinjection of this compound or vehicle is delivered through the guide cannula.

-

-

Forced Swim Test Protocol:

-

Gently place the mouse into the cylinder of water.

-

The total duration of the test is 6 minutes.

-

The behavior of the mouse is typically recorded for the entire duration, but only the last 4 minutes are scored for immobility. The initial 2 minutes are considered a habituation period.

-

Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.

-

At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

-

-

Data Analysis:

-

A trained observer, blind to the experimental conditions, should score the duration of immobility from the video recordings.

-

The total time spent immobile during the last 4 minutes of the test is calculated for each animal.

-

Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

-

Mandatory Visualizations

Signaling Pathway of this compound at the CRF1 Receptor

Caption: this compound activates the CRF1 receptor, leading to the stimulation of both Gs and Gq protein signaling pathways.

Experimental Workflow for this compound in the Forced Swim Test

Caption: Experimental workflow for investigating the effects of this compound in the forced swim test.

Application Notes and Protocols for Intracerebroventricular Injection of Cortagine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortagine is a highly selective and potent peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a critical component of the stress response, the CRF system, and particularly the CRF1 receptor, is a key target for investigating the neurobiological mechanisms underlying anxiety and depression. Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of therapeutic agents like this compound into the central nervous system, bypassing the blood-brain barrier.[2][3] This enables the precise study of the central effects of CRF1 receptor activation.